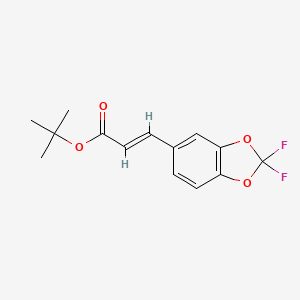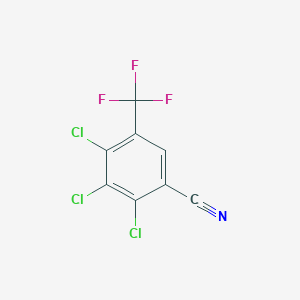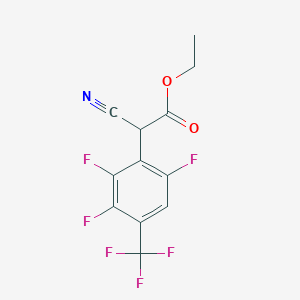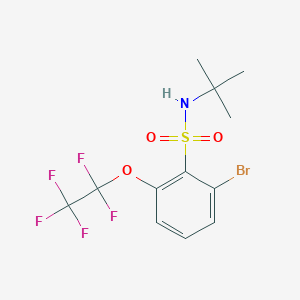
(4-Chlorophenyl)carbamic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)carbamic fluoride, also known as 4-CPF, is an organofluorine compound used in scientific research and laboratory experiments. It is a fluorinated carbamate that has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Scientific Research Applications
(4-Chlorophenyl)carbamic fluoride has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research. It has been used as a ligand in protein-protein interactions, as a probe for studying enzymatic reactions, and as a tool for studying the structure and function of proteins. This compound has also been used in the development of new drugs and as a potential therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)carbamic fluoride is not yet fully understood, however, it is believed to act as a competitive inhibitor of enzymes. It has been found to bind to enzymes and inhibit their activity, which can lead to the inhibition of various biochemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other molecules. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
(4-Chlorophenyl)carbamic fluoride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low environmental impact. However, it is also relatively expensive and can be difficult to synthesize.
Future Directions
There are a number of potential future directions for the use of (4-Chlorophenyl)carbamic fluoride. It could be used in the development of new drugs, as a potential therapeutic agent for a variety of diseases, or as a probe for studying protein-protein interactions. It could also be used in the development of new analytical techniques for the study of enzymes and their interactions with other molecules. Additionally, this compound could be used as a tool for studying the structure and function of proteins. Finally, this compound could be used to develop new methods for the synthesis of fluorinated compounds.
Synthesis Methods
The synthesis of (4-Chlorophenyl)carbamic fluoride is a two-step process involving the reaction of 4-chlorophenol with sodium fluoride and the subsequent reaction of the resulting product with a carbamate ester. The reaction of 4-chlorophenol with sodium fluoride produces 4-chlorophenyl fluoride, which is then reacted with a carbamate ester to form this compound. The overall reaction is shown in the following equation:
4-Chlorophenol + NaF + Carbamate Ester → this compound
properties
IUPAC Name |
N-(4-chlorophenyl)carbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHARKYRGLGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)











